molecular formula C11H13NO2 B8716729 2-(1,2,3,4-Tetrahydroquinolin-7-yl)acetic acid

2-(1,2,3,4-Tetrahydroquinolin-7-yl)acetic acid

Cat. No.: B8716729
M. Wt: 191.23 g/mol
InChI Key: ZTZROWYYPAMIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,3,4-Tetrahydroquinolin-7-yl)acetic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-7-yl)acetic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6,12H,1-2,5,7H2,(H,13,14)

InChI Key

ZTZROWYYPAMIEL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)CC(=O)O)NC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

110 ml of a 20% barium hydroxide solution were added dropwise to a solution of 1-morpholino-2-(1,2,3,4-tetrahydroquinolin-7-yl)-ethanethione (11 g; 1 equiv.) in 55 ml of ethanol, and the resulting reaction mixture was heated for 10 hours at reflux. When the conversion was complete, the solvent was removed under reduced pressure and the residue was taken up in 100 ml of water and heated to 80° C. The reaction mixture was then neutralised carefully with dry ice, filtered over Celite and concentrated under reduced pressure. The resulting crude product (14 g) was used in the next stage without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-morpholino-2-(1,2,3,4-tetrahydroquinolin-7-yl)-ethanethione
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

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